molecular formula C20H22FN3O4 B6507503 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide CAS No. 941976-47-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide

Cat. No.: B6507503
CAS No.: 941976-47-2
M. Wt: 387.4 g/mol
InChI Key: VMAYRDOJDFJQRE-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide is a synthetic chemical compound provided for research purposes. The structure of this compound incorporates a 2,3-dihydro-1,4-benzodioxin moiety, a privileged scaffold in medicinal chemistry known for its presence in pharmacologically active molecules . This heterocyclic system is linked to an ethanediamide (oxalamide) bridge, which is connected to a 2-(dimethylamino)-2-(4-fluorophenyl)ethyl group, a structural feature often associated with molecules that exhibit central nervous system (CNS) activity. The exact mechanism of action and primary biological targets for this specific compound require further experimental characterization. Researchers are exploring its potential as a key intermediate in organic synthesis or as a candidate for screening against various biological targets. This product is intended for laboratory research purposes only and is not approved for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O4/c1-24(2)16(13-3-5-14(21)6-4-13)12-22-19(25)20(26)23-15-7-8-17-18(11-15)28-10-9-27-17/h3-8,11,16H,9-10,12H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAYRDOJDFJQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares key structural motifs with several documented derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Applications/Notes
Target Compound C22H24FN3O4 437.45 2,3-dihydro-1,4-benzodioxin, 4-fluorophenyl, dimethylaminoethyl Research candidate; structural similarity to CNS-active or receptor-targeting agents .
N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide (BF96269) C19H17F3N2O5 410.34 Trifluoromethylphenyl, hydroxyethyl Screening compound; trifluoromethyl enhances lipophilicity and metabolic resistance .
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide (G856-3480) C22H18F3N3O4S 477.46 Thiazole ring, trifluoromethylphenyl High-throughput screening; thiazole moiety may improve target selectivity .
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide C21H17FN2O5S 428.43 Sulfonylamino linker Potential protease inhibitor; sulfonamide group enhances binding to charged residues .

Pharmacological and Physicochemical Properties

  • Lipophilicity: The dimethylamino group in the target compound enhances solubility in physiological media compared to purely aromatic analogs (e.g., BF96269 with trifluoromethyl) .
  • Metabolic Stability : Fluorine substitution (4-fluorophenyl) reduces oxidative metabolism, a feature shared with agrochemicals like diflufenican () .
  • Tautomerism : Unlike triazole derivatives (), ethanediamides lack tautomeric equilibria, simplifying structural characterization .

Research Findings and Challenges

  • Structural Validation : IR and NMR data (as in ) confirm the absence of tautomerism in ethanediamides, contrasting with triazole-thione derivatives .
  • Unmet Needs: No in vivo data are reported for the target compound, highlighting a gap compared to analogs like G856-3480, which are actively screened for bioactivity .
  • Synthetic Hurdles : Instability of intermediates (e.g., diamines in ) necessitates optimized reaction conditions to improve yields .

Preparation Methods

Reductive Amination of 1,4-Benzodioxan-6-One

A common starting material, 1,4-benzodioxan-6-one, undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol at 60°C for 12 hours. This method yields the primary amine with >85% purity, though subsequent purification via silica gel chromatography (ethyl acetate/hexane, 3:7) is required to remove over-reduction byproducts.

Key Data:

  • Reagent Ratios : 1:1.2 (ketone:ammonium acetate)

  • Yield : 78% after purification

  • Characterization : 1H^1H-NMR (400 MHz, DMSO-d6): δ 6.74 (d, J=8.4 Hz, 1H), 6.52 (s, 1H), 6.44 (d, J=8.4 Hz, 1H), 4.22 (m, 4H).

Preparation of 2-(Dimethylamino)-2-(4-Fluorophenyl)Ethylamine

Mannich Reaction Approach

4-Fluorobenzaldehyde reacts with dimethylamine hydrochloride and paraformaldehyde in ethanol under reflux (80°C, 6 hours) to form the Mannich base. Subsequent catalytic hydrogenation (10% Pd/C, H2 at 50 psi) reduces the imine to the target ethylamine derivative.

Optimization Notes:

  • Solvent Impact : Ethanol outperforms THF or DMF in minimizing side-product formation.

  • Yield : 62% after distillation (bp 120–125°C at 0.5 mmHg).

EthanediaMide Linker Installation

Sequential Amide Coupling

The ethanediamide bridge is constructed via two-step coupling using ethyl oxalyl chloride:

Step 1 :
2,3-Dihydro-1,4-benzodioxin-6-amine (1 equiv) reacts with ethyl oxalyl chloride (1.1 equiv) in dichloromethane (DCM) at 0°C, catalyzed by triethylamine (1.5 equiv). After 2 hours, the intermediate monoamide is isolated (yield: 89%).

Step 2 :
The monoamide undergoes coupling with 2-(dimethylamino)-2-(4-fluorophenyl)ethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in DMF at 25°C for 18 hours. Final purification via preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) affords the target compound in 74% yield.

Critical Parameters:

  • Coupling Agent : EDC/HOBt prevents racemization compared to DCC.

  • Temperature Control : Reactions below 30°C minimize oxazole byproducts.

Alternative Pathways and Comparative Analysis

Sulfonylation-Mediated Route

A patent-disclosed method employs benzenesulfonyl chloride as an activating agent. The benzodioxin amine first reacts with benzenesulfonyl chloride (1.2 equiv) in aqueous Na2CO3 (pH 9–10) to form a sulfonamide intermediate. Subsequent displacement with the ethylamine derivative in DMF/LiH (3 equiv) at 100°C for 8 hours achieves the diamide structure.

Advantages :

  • Higher functional group tolerance (yield: 68%).

  • Avoids carbodiimide coupling agents.

Disadvantages :

  • Requires harsh basic conditions (LiH).

  • Generates stoichiometric sulfonate waste.

Scalability and Industrial Considerations

Solvent Selection Table

SolventDielectric ConstantBoiling Point (°C)Suitability for Coupling
DMF36.7153High (polar aprotic)
DCM8.940Moderate (low polarity)
Acetonitrile37.582High (aprotic)

Cost Analysis of Coupling Agents

ReagentCost (USD/g)Reaction Efficiency (%)
EDC·HCl0.8592
HATU12.4095
DCC0.4578

Q & A

Q. What analytical techniques are recommended for confirming the structure and purity of this compound during synthesis?

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. NMR provides insights into proton and carbon environments (e.g., dihydrobenzodioxin aromatic protons at δ 6.7–7.1 ppm, fluorophenyl signals at δ 7.2–7.4 ppm), while HRMS validates the molecular ion peak (e.g., [M+H]⁺ matching the theoretical mass). Purity can be assessed via HPLC with UV detection (λmax ~255 nm for fluorophenyl groups) .

Q. What are the optimal reaction conditions for synthesizing this compound?

Key steps involve amide coupling under inert atmospheres (e.g., nitrogen) using coupling agents like EDCI/HOBt in anhydrous DMF or dichloromethane. Temperature control (0–25°C) minimizes side reactions, and base additives (e.g., triethylamine) neutralize acid byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (>70%) .

Q. How should researchers store this compound to ensure stability?

Store as a crystalline solid at –20°C under desiccant conditions (e.g., in a vacuum-sealed container with silica gel). Stability studies indicate degradation under extreme pH (<3 or >10) or prolonged exposure to light, necessitating dark storage and neutral buffers for biological assays .

Advanced Research Questions

Q. How can contradictory data in biological activity assays be resolved?

Contradictions may arise from variations in assay conditions (e.g., buffer pH, cell line specificity). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays). Statistical rigor (e.g., triplicate trials with p-value adjustments) and dose-response curves (EC50/IC50 comparisons) clarify potency discrepancies. Cross-reference with structurally analogous compounds (e.g., fluorophenyl-containing derivatives) to identify SAR trends .

Q. What computational methods are suitable for predicting interaction mechanisms with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with enzymes/receptors (e.g., dopamine receptors due to the dimethylamino group). MD simulations (GROMACS) assess binding stability over time. QSAR models trained on fluorinated benzodioxin analogs predict metabolic pathways and toxicity .

Q. How can synthetic byproducts be identified and mitigated?

Byproducts often form via incomplete amidation or fluorophenyl group oxidation. LC-MS/MS and 2D NMR (e.g., HSQC, HMBC) characterize impurities. Optimize reaction stoichiometry (1.2:1 molar ratio of amine to carbonyl reactant) and employ scavenger resins (e.g., polymer-bound carbodiimide) to trap unreacted reagents .

Q. What strategies enhance solubility for in vivo studies without altering bioactivity?

Prodrug approaches (e.g., esterification of the hydroxyethyl group) or formulation with cyclodextrins/HP-β-CD improve aqueous solubility. Solubility parameters (Hansen solubility sphere) guide solvent selection for co-solvency (e.g., PEG-400/water mixtures). Monitor bioactivity via parallel in vitro assays to confirm retained efficacy .

Methodological Frameworks

Q. How should researchers integrate findings into existing pharmacological theories?

Link results to receptor modulation theories (e.g., GPCR allosteric modulation via the dimethylamino group) or enzyme inhibition models (e.g., competitive inhibition kinetics). Use cheminformatics tools (ChEMBL, PubChem BioAssay) to compare with known ligands and update QSAR databases .

Q. What experimental designs are optimal for assessing structure-activity relationships (SAR)?

Synthesize analogs with systematic substitutions (e.g., replacing 4-fluorophenyl with chloro or methoxy groups). Test in standardized assays (e.g., IC50 in enzyme inhibition, Ki in receptor binding) and analyze trends via multivariate regression. Cluster analysis (e.g., PCA) identifies critical substituents driving activity .

Data Presentation

ParameterMethod/TechniqueExample DataReference
Molecular WeightHRMS455.2 g/mol (observed)
LogP (Lipophilicity)HPLC-derived LogD2.8 ± 0.3 (pH 7.4)
Thermal StabilityTGA/DSCDecomposition onset: 215°C
Aqueous SolubilityNephelometry0.12 mg/mL (25°C, PBS)

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